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Compound of Interest

Compound Name: 1,5-Dodecanediol

Cat. No.: B15363581 Get Quote

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of knowledge

regarding the crystal structure of 1,5-dodecanediol. The document addresses the lack of

available crystallographic data for this specific molecule and offers a comparative analysis with

a structurally related isomer, 1,12-dodecanediol. Furthermore, a detailed, generalized

experimental protocol for determining the crystal structure of small organic molecules is

presented, along with a visual workflow.

Introduction to 1,5-Dodecanediol
1,5-Dodecanediol is a long-chain aliphatic diol with the molecular formula C₁₂H₂₆O₂. Its

structure consists of a twelve-carbon chain with hydroxyl groups located at the first and fifth

positions. This molecule holds potential interest in various fields, including materials science

and drug delivery, due to the influence of its hydroxyl groups on its chemical and physical

properties, such as solubility, polarity, and hydrogen bonding capabilities. A definitive

understanding of its solid-state structure through single-crystal X-ray diffraction is crucial for

predicting its behavior in different applications.
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As of the latest literature and database reviews, the crystal structure of 1,5-dodecanediol has

not been experimentally determined or is not publicly available. Major crystallographic

databases, including the Cambridge Structural Database (CSD), do not contain an entry for this

compound. Therefore, quantitative crystallographic data such as unit cell parameters, space

group, and atomic coordinates for 1,5-dodecanediol cannot be provided at this time.

Comparative Analysis with 1,12-Dodecanediol
To provide context and an example of crystallographic data for a similar long-chain diol, the

crystal structure of the isomer 1,12-dodecanediol is presented below. It is imperative to note

that this data is for a different molecule and should not be used to infer the precise structural

characteristics of 1,5-dodecanediol. The difference in the positions of the hydroxyl groups will

significantly influence the intermolecular hydrogen bonding and crystal packing.

The crystal structure of 1,12-dodecanediol was reported by Thalladi, V. R., Gehrke, A., &

Boese, R. in 1998 and is deposited in the Cambridge Structural Database with the deposition

number CCDC 129501.

Table 1: Crystallographic Data for 1,12-Dodecanediol
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Parameter Value

Chemical Formula C₁₂H₂₆O₂

Formula Weight 202.33 g/mol

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions a = 8.893(2) Å

b = 5.556(1) Å

c = 26.542(5) Å

α = 90°

β = 91.56(3)°

γ = 90°

Volume 1311.5(5) Å³

Z 4

Calculated Density 1.024 g/cm³

Experimental Protocol for Crystal Structure
Determination
The determination of the crystal structure of a small organic molecule like 1,5-dodecanediol
involves a series of precise experimental steps. The following is a generalized protocol for

single-crystal X-ray diffraction.

Crystallization
The initial and often most challenging step is to grow high-quality single crystals of the

compound. The crystal should ideally be between 0.1 and 0.5 mm in all dimensions, with a

well-defined shape and no visible defects. Common crystallization techniques for small organic

molecules include:
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Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed,

allowing the solvent to evaporate slowly, leading to the formation of crystals as the solution

becomes supersaturated.

Vapor Diffusion: A solution of the compound is placed in a small, open container inside a

larger sealed container that holds a more volatile solvent in which the compound is less

soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's

solution, reducing its solubility and inducing crystallization.

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled.

The solubility decreases with temperature, leading to crystal formation.

Crystal Mounting and Data Collection
A suitable single crystal is selected under a microscope and mounted on a goniometer head,

typically using a cryo-loop and a cryo-protectant if data is to be collected at low temperatures

(e.g., 100 K) to minimize thermal motion and radiation damage.

The mounted crystal is then placed on a single-crystal X-ray diffractometer. A monochromatic

X-ray beam is directed at the crystal, which diffracts the X-rays in a specific pattern of spots.

The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a

detector.

Data Processing and Structure Solution
The collected diffraction images are processed to determine the unit cell parameters and the

intensities of the thousands of reflections. This data is then used to solve the crystal structure.

For small molecules, direct methods are typically employed to determine the initial phases of

the structure factors, which leads to an initial electron density map.

Structure Refinement
The initial model of the structure is then refined against the experimental diffraction data. This

is an iterative process of adjusting atomic positions, and thermal displacement parameters to

improve the agreement between the calculated and observed structure factors. The quality of

the final structure is assessed using metrics such as the R-factor.
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Workflow for Crystal Structure Determination
The following diagram illustrates the general workflow for determining the crystal structure of a

small organic molecule.
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General workflow for crystal structure determination.
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Conclusion
While the crystal structure of 1,5-dodecanediol remains to be determined, this guide provides

the necessary context for researchers in the field. The provided crystallographic data for the

related isomer, 1,12-dodecanediol, serves as a useful, albeit distinct, reference point. The

detailed experimental protocol and workflow diagram offer a clear roadmap for any future

endeavors to elucidate the solid-state structure of 1,5-dodecanediol, which will be a valuable

contribution to the fields of chemistry and materials science.

To cite this document: BenchChem. [In-depth Technical Guide: The Crystal Structure of 1,5-
Dodecanediol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15363581#crystal-structure-of-1-5-dodecanediol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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